Octahydro-4,7-methano-1H-indenemethanol

説明

Octahydro-4,7-methano-1H-indenemethanol is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fragrance Industry Applications

Octahydro-4,7-methano-1H-indenemethanol is extensively used as a fragrance material in various personal care products. Its applications include:

- Perfumes and Colognes : The compound enhances the olfactory profile of perfumes and colognes, contributing to their overall scent complexity. It can be incorporated into formulations to provide a fresh and pleasant aroma .

- Personal Care Products : This compound is utilized in soaps, shower gels, shampoos, and lotions to impart fragrance. Its stability and low irritation potential make it suitable for skin-contact products .

- Household Products : this compound is also found in cleaning agents and air fresheners, where it helps mask unpleasant odors and provide a more appealing scent .

Table 1: Applications in Fragrance Products

| Product Type | Application Description |

|---|---|

| Perfumes | Enhances scent complexity |

| Colognes | Provides fresh aroma |

| Soaps | Imparts fragrance while being skin-friendly |

| Shower Gels | Adds pleasant scent |

| Hair Care Products | Improves user experience with appealing aroma |

| Cleaning Agents | Masks odors and provides freshness |

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard for various chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse-phase HPLC methods. It is particularly useful for isolating impurities in preparative separations. The mobile phase typically consists of acetonitrile and water .

Table 2: Analytical Methods for this compound

| Method Type | Description |

|---|---|

| HPLC | Used for separation and analysis |

| Mass Spectrometry | Compatible with HPLC for detailed analysis |

Toxicological Studies

Toxicological assessments indicate that this compound exhibits low toxicity profiles:

- Genotoxicity : Studies suggest that the compound is not genotoxic and does not induce significant cellular damage at relevant exposure levels .

- Skin Sensitization : Results from human repeat insult patch tests indicate no sensitization reactions, affirming its safety for use in cosmetic formulations .

Table 3: Toxicological Profile

| Endpoint | Findings |

|---|---|

| Genotoxicity | Not genotoxic |

| Skin Sensitization | No reactions observed in clinical tests |

| Developmental Toxicity | No significant concerns noted |

Case Study 1: Fragrance Development

A fragrance company utilized this compound in their new line of eco-friendly perfumes. The compound was chosen for its ability to blend well with natural essential oils while providing longevity to the fragrance profile.

Case Study 2: Analytical Method Validation

A laboratory validated an HPLC method using this compound as a standard to quantify impurities in cosmetic products. The method demonstrated high precision and accuracy, making it suitable for regulatory compliance testing.

化学反応の分析

Grignard Addition Reactions

The hydroxyl group undergoes nucleophilic addition with Grignard reagents to form tertiary alcohols. A patent (US8633144B2) details the reaction of octahydro-4,7-methano-inden-5-one with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 15–30°C, yielding 5-methyl-octahydro-4,7-methano-inden-5-ol with 90% efficiency .

Key Conditions:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| MeMgBr | THF | 15–30°C | 90% |

This reaction highlights the compound’s role in synthesizing branched derivatives for fragrance applications .

Hydroformylation

The parent hydrocarbon (hexahydro-4,7-methano-indene) undergoes hydroformylation with syngas (CO/H₂) under rhodium catalysis (RhH(CO)(PPh₃)₃) at 120°C and 300 psig. This produces aldehydes, including octahydro-4,7-methano-1H-indene-5-acetaldehyde and its methyl-substituted analog in a 9:1 ratio, achieving 88% total yield . While not directly involving indenemethanol, this demonstrates the reactivity of the bicyclic framework under catalytic conditions.

Catalytic System:

-

Catalyst: RhH(CO)(PPh₃)₃

-

Pressure: 300 psig

-

Temperature: 120°C

-

Yield: 88%

Esterification

The alcohol forms esters via reaction with formic acid derivatives. For example, 4,7-Methano-1H-indenemethanol, octahydro-, formate is synthesized under controlled esterification conditions. This ester is commercially significant in perfumery due to its stability and odor profile.

Reaction Pathway:

Oxidation Reactions

The hydroxyl group is oxidized to carbonyl derivatives. Chromium-based oxidants (e.g., CrO₃) or potassium permanganate (KMnO₄) convert the alcohol to aldehydes or ketones. For instance:

Oxidation Conditions:

-

Catalyst: CrO₃ or KMnO₄

-

Solvent: Acidic aqueous medium

-

Temperature: 25–50°C (typical)

Stereochemical Considerations

The compound’s multiple chiral centers (e.g., at C4, C5, C7) lead to isomeric mixtures during synthesis. Separation techniques like silica gel chromatography or GC trapping are employed to isolate enantiomers, though commercial products often retain the mixture .

Isomer Separation Methods:

-

High-performance liquid chromatography (HPLC)

-

Gas chromatography (GC) trapping

-

Distillation

Analytical Characterization

Reaction products are validated via NMR and GC-MS. For example:

特性

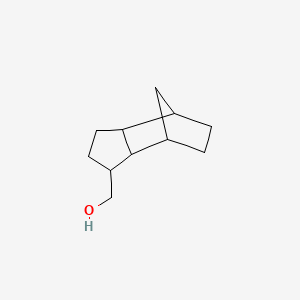

IUPAC Name |

3-tricyclo[5.2.1.02,6]decanylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-6-9-3-4-10-7-1-2-8(5-7)11(9)10/h7-12H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQCYZLLBMLGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(CC3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865592 | |

| Record name | 4,7-Methano-1H-indenemethanol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64680-90-6, 30305-68-1, 31308-55-1 | |

| Record name | Octahydro-4,7-methano-1H-indene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64680-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-4,7-methano-1H-indenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030305681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indenemethanol, octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031308551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-4,7-methano-1H-indene-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064680906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indenemethanol, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Methano-1H-indenemethanol, octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-4,7-methano-1H-indene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octahydro-4,7-methano-1H-indenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octahydro-4,7-methano-1H-indenemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。